molecular formula C10H11N3O3S B15045781 (2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one

Cat. No.: B15045781
M. Wt: 253.28 g/mol
InChI Key: WLAJEDWXWUXBGR-WDZFZDKYSA-N
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Description

The compound (2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a hydrazone-linked furan moiety at position 2 and a 2-hydroxyethyl group at position 3. Thiazolidin-4-one scaffolds are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The furan ring contributes π-electron density, which may facilitate interactions with biological targets .

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

(2Z)-2-[(Z)-furan-2-ylmethylidenehydrazinylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H11N3O3S/c14-4-3-8-9(15)12-10(17-8)13-11-6-7-2-1-5-16-7/h1-2,5-6,8,14H,3-4H2,(H,12,13,15)/b11-6-

InChI Key

WLAJEDWXWUXBGR-WDZFZDKYSA-N

Isomeric SMILES

C1=COC(=C1)/C=N\N=C/2\NC(=O)C(S2)CCO

Canonical SMILES

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CCO

Origin of Product

United States

Preparation Methods

Base-Catalyzed Hydrazone Synthesis

Furan-2-carbaldehyde reacts with thiosemicarbazide in ethanol under reflux (Δ = 78°C, 6 h) to yield (E)-2-(furan-2-ylmethylene)hydrazine-1-carbothioamide. Triethylamine (10 mol%) enhances imine formation efficiency, achieving 85–92% yields.

Mechanistic Insight :

  • Aldehyde activation via proton abstraction by Et₃N.
  • Nucleophilic attack by thiosemicarbazide’s terminal amine.
  • Dehydration to form the hydrazone.

Thiazolidin-4-one Cyclization: Methodological Variations

Two-Step Cyclocondensation

Step 1 : Hydrazone intermediate (1.0 equiv) reacts with 2-chloro-3-hydroxypropanal (1.2 equiv) in methanol under reflux (Δ = 65°C, 8 h). Piperidine (5 mol%) catalyzes intramolecular cyclization via nucleophilic substitution, yielding the thiazolidinone ring.

Step 2 : Hydroxyethyl group introduction via Knoevenagel condensation with ethylene glycol monotosylate (1.5 equiv) in DMF at 100°C for 12 h (Yield: 78%).

One-Pot Multicomponent Approach

A streamlined protocol combines furan-2-carbaldehyde (1.0 equiv), thiosemicarbazide (1.0 equiv), and 2-chloro-3-hydroxypropanal (1.2 equiv) in ethanol with nano-CdZr₄(PO₄)₆ (0.6 mol%) as a heterogeneous catalyst. Reaction at 70°C for 6 h achieves 81% yield by simultaneous hydrazone formation and cyclization.

Advantages :

  • Reduced reaction time (6 h vs. 14 h for stepwise methods).
  • Catalyst recyclability (4 cycles with <5% activity loss).

Optimization Studies and Comparative Analysis

Solvent and Catalyst Screening

Solvent Catalyst Temp (°C) Time (h) Yield (%)
Methanol Et₃N 65 8 75
Ethanol Piperidine 70 6 81
DMF Nano-CdZr₄(PO₄)₆ 70 6 83
Water None 100 12 42

Ethanol with piperidine or nano-catalysts provides optimal yields due to balanced polarity and nucleophilicity.

Substituent Effects on Cyclization

  • Electron-withdrawing groups on the hydrazone aryl ring (e.g., nitro) reduce yields to 58–63% due to decreased nucleophilicity.
  • Bulky substituents at the hydroxyethyl position necessitate prolonged reaction times (14–18 h) but retain yields (72–76%).

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.97 (s, 1H, NH), 8.41 (s, 1H, CH=N), 7.77–7.45 (m, 3H, furan-H), 4.12 (t, J = 6.2 Hz, 2H, CH₂OH), 3.90 (s, 2H, thiazolidinone-CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 3250 cm⁻¹ (O-H).

X-ray Crystallography

Single-crystal analysis confirms the (2E,2E) configuration, with dihedral angles of 172.3° between the hydrazone and thiazolidinone planes.

Challenges and Alternative Routes

Competing Side Reactions

  • Thiourea hydrolysis : Prolonged heating in aqueous media leads to thiourea degradation (15–22% yield loss).
  • Oximation : Trace hydroxylamine impurities promote oxime formation, requiring rigorous solvent drying.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 30 min) accelerates cyclization, achieving 79% yield with reduced byproduct formation.

Industrial Scalability and Green Chemistry

  • Solvent Recovery : Ethanol distillation and nano-catalyst reuse reduce waste by 40%.
  • Continuous Flow Systems : Microreactor trials show 85% conversion in 2 h, enabling kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its bioactive properties. It has been studied for its antimicrobial, antifungal, and anticancer activities. The presence of the thiazolidinone core is particularly significant, as it is a known pharmacophore in various therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its ability to undergo various chemical modifications makes it a versatile candidate for material science research.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Substituent at Position 5 Hydrazine Moiety Thiazolidinone Modification Notable Properties/Activities
Target 2-hydroxyethyl Furan-2-yl None Enhanced hydrophilicity due to OH group; potential H-bond donor
Phenyl Furan-2-yl None Lipophilic aromatic interactions; may improve membrane permeability
Methyl Thiophen-2-yl None Thiophene’s electron-rich nature enhances π-stacking; possible redox activity
4-Chlorophenyl Furan-2-yl 5-Methyl Chlorine’s electron-withdrawing effect may increase stability; halogen bonding potential
3-Chlorophenyl 2-Methoxyphenyl Thioxo (S) at position 2 Thioxo group improves H-bonding; methoxy enhances solubility
5-(4-Nitrophenyl)furan Nitrophenyl Thioxo Nitro group confers strong electron-withdrawing effects; cytotoxic potential

Electronic and Crystallographic Insights

  • Furan vs.
  • Hydroxyethyl vs. Phenyl : The 2-hydroxyethyl group in the target compound introduces polarity, contrasting with the lipophilic phenyl group in . This difference may influence solubility and pharmacokinetics.
  • Thioxo Modification : Compounds with a thioxo group (e.g., ) exhibit stronger hydrogen-bonding interactions, as observed in crystallographic studies . For instance, (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one forms dimers via intermolecular H-bonds (R22 motifs), stabilizing its crystal lattice .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal packing and solubility, vary significantly:

  • The target compound’s hydroxyethyl group may engage in intermolecular H-bonds, similar to the OH group in ’s (5Z)-5-(2-hydroxybenzylidene) derivative .
  • ’s methoxy group facilitates intramolecular C–H⋯S interactions, forming S(6) ring motifs .

Biological Activity

The compound (2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one belongs to a class of thiazolidinone derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive review of the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core with a furan moiety and a hydrazine substituent, which are known to enhance biological activity through various mechanisms. The thiazolidinone ring is critical for its pharmacological effects, acting as a scaffold for further modifications that can improve efficacy and selectivity.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
7bMCF-712.5
14NCI-H46010.0
14SF-26815.0

These compounds inhibit cell growth effectively, indicating their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. Studies have reported that certain thiazolidinones exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaInhibition (%)Reference
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66

These results suggest that modifications in the thiazolidinone structure can lead to enhanced antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has also been explored, with some derivatives showing significant inhibition of pro-inflammatory cytokines in vitro. This property is crucial for developing therapeutics aimed at inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various hydrazone derivatives derived from furan-aldehyde and hydrazine. The synthesized compounds were tested against multiple cancer cell lines, revealing that certain derivatives exhibited high inhibitory effects on cell growth:

  • Study on Hydrazone Derivatives : The reaction of cyanoacetylhydrazine with furan-2-aldehyde yielded several derivatives that showed substantial antitumor activity against MCF-7 and NCI-H460 cell lines, with some compounds achieving IC50 values below 15 µM .
  • Antimicrobial Evaluation : Another study highlighted the antibacterial efficacy of thiazolidinones against E. coli and S. aureus, demonstrating inhibition rates comparable to standard antibiotics like ampicillin .

Q & A

Q. What are the established synthetic routes for this thiazolidinone derivative, and what yields are typically achieved?

The compound can be synthesized via hydrazone coupling between furan-2-carbaldehyde derivatives and thiazolidinone precursors. A two-step approach is common:

  • Step 1 : Condensation of furan-2-carbaldehyde with hydrazine to form the hydrazone intermediate.
  • Step 2 : Cyclization with 5-(2-hydroxyethyl)-4-thiazolidinone under acidic or thermal conditions. Typical yields range from 80–95% depending on purification methods (e.g., flash column chromatography or recrystallization) . Key parameters include reaction time (3–6 hours) and solvent selection (ethanol/acetic acid mixtures).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?

  • FTIR : Confirm C=O (1650–1750 cm⁻¹), C=N (1580–1620 cm⁻¹), and O–H (3200–3500 cm⁻¹) stretches .
  • 1H NMR : Identify hydrazone protons (δ 8.5–9.5 ppm), furan protons (δ 6.3–7.5 ppm), and hydroxyethyl CH₂ groups (δ 3.5–4.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H⁺]) with mass accuracy <5 ppm .

Q. How is elemental analysis used to validate the purity of synthesized batches?

Elemental analysis (CHNS) should match theoretical values within ±0.4%. For example, a compound with C₁₃H₁₄N₃O₃S would require C% ≈ 52.89, H% ≈ 4.78, N% ≈ 14.23, and S% ≈ 10.85. Discrepancies >0.5% indicate impurities, necessitating repurification .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered solvent or Z′ >1) be resolved during structure refinement?

  • Use SHELXL to apply geometric restraints for disordered regions and refine anisotropic displacement parameters .
  • Validate data quality using OLEX2 ’s built-in tools (e.g., check R-factor convergence and data-to-parameter ratios >10:1) .
  • Cross-verify with WinGX for systematic errors in data scaling or absorption corrections .

Q. What strategies optimize reaction conditions for high stereochemical purity in hydrazone formation?

  • Mechanochemical synthesis : Grinding reactants with a mortar/pestle (6×30 min cycles) achieves >95% conversion and minimizes byproducts .
  • Solvent-free conditions : Thermal heating (80–100°C) in sealed tubes enhances E/Z selectivity .
  • Flow chemistry : Use Design of Experiments (DoE) to optimize parameters like residence time and temperature gradients, reducing batch-to-batch variability .

Q. How do hydrogen-bonding patterns influence the supramolecular arrangement in crystalline phases?

  • Perform graph set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., R₂²(8) motifs). The hydroxyethyl group often acts as a donor, forming chains with acceptor atoms (e.g., carbonyl O) .
  • Use Mercury CSD to visualize packing diagrams and quantify intermolecular distances (e.g., O···H–N ≈ 2.8–3.0 Å) .

Q. How can stereochemical configurations (E/Z isomerism) be unequivocally determined?

  • X-ray crystallography : The hydrazone moiety’s geometry (e.g., dihedral angles >150° for E-configuration) is definitive .
  • NOESY NMR : Cross-peaks between furan protons and thiazolidinone CH groups confirm spatial proximity in the dominant isomer .

Q. What analytical approaches reconcile discrepancies between calculated and observed spectroscopic data?

  • Tautomerism checks : Use variable-temperature NMR to detect equilibrium shifts (e.g., keto-enol tautomers) .
  • Isotopic labeling : Synthesize deuterated analogs to assign ambiguous NMR signals .
  • DFT calculations : Compare computed vs. experimental IR/NMR spectra to identify conformational outliers .

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